molecular formula C24H26N2O3 B4041567 1-(2-furylmethyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide

1-(2-furylmethyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide

Cat. No.: B4041567
M. Wt: 390.5 g/mol
InChI Key: DWAVJKJRJSSAON-UHFFFAOYSA-N
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Description

1-(2-furylmethyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.19434270 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Pharmacological Properties

1-(2-furylmethyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide, while not directly identified in the searched papers, shares structural similarities with compounds investigated for various pharmacological activities. The synthesis and evaluation of related benzamide derivatives as serotonin 4 (5-HT4) receptor agonists highlight the exploration of piperidinecarboxamide compounds for potential gastrointestinal motility improvements, despite challenges in oral bioavailability due to poor intestinal absorption rates. This area of research is critical for developing new therapeutic agents that could manage gastrointestinal disorders more effectively (Sonda et al., 2003).

Antibacterial and Antimicrobial Applications

The synthesis of novel bis-α,β-unsaturated ketones and related compounds demonstrates the potential of furyl-containing molecules in antibacterial and antimicrobial applications. These compounds have been evaluated against various bacterial strains, revealing promising activities that could lead to the development of new antibacterial agents. Such research is vital for addressing the increasing resistance to existing antibiotics and discovering new treatment options (Altalbawy, 2013).

Novel Drug Development

The study and development of silicon analogs, such as the switch from carbon to silicon in drug molecules, exemplify innovative approaches to enhancing drug properties. For instance, the comparison between loperamide and its silicon analogue, sila-loperamide, in terms of pharmacokinetic and pharmacodynamic properties, showcases the potential benefits and challenges of sila-substitution in drug development. This research offers insights into how minor changes in molecular structure can significantly impact a drug's effectiveness, safety, and overall therapeutic value (Geyer et al., 2015).

Properties

IUPAC Name

1-(furan-2-ylmethyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-20-7-4-6-19(16-20)22-9-2-3-10-23(22)25-24(27)18-11-13-26(14-12-18)17-21-8-5-15-29-21/h2-10,15-16,18H,11-14,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAVJKJRJSSAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2NC(=O)C3CCN(CC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.